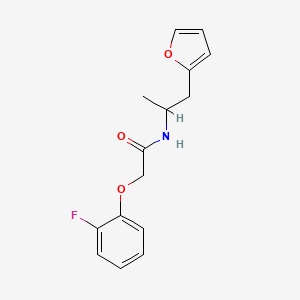

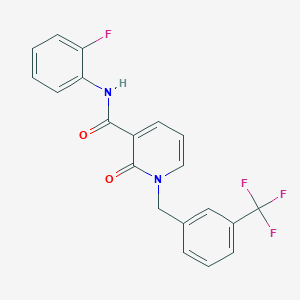

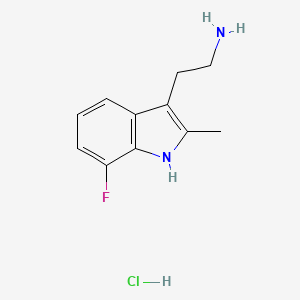

![molecular formula C14H23N3O3 B2566416 N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-06-5](/img/structure/B2566416.png)

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound. It contains a benzo[d]imidazole core, which is a bicyclic heteroaromatic structure consisting of fused benzene and imidazole rings . The compound also has two methoxyethyl groups attached to the nitrogen atoms of the imidazole ring and a carboxamide group attached to the 5-position of the benzo[d]imidazole core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzo[d]imidazole core, with the methoxyethyl and carboxamide groups providing additional functionalization . These groups could influence the compound’s reactivity, stability, and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The benzo[d]imidazole core is a common structure in many biologically active compounds and can participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure, including its functional groups and aromatic core. These properties could include its solubility, stability, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is not fully understood, but it has been suggested that it interacts with different biological targets such as DNA, proteins, and enzymes. This compound has been shown to bind to DNA and inhibit its replication, which could explain its anti-cancer properties. This compound has also been shown to inhibit the activity of different enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects

This compound has been shown to have different biochemical and physiological effects depending on the target system. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating different signaling pathways. In neurons, this compound has been shown to protect against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-angiogenic effects, which could explain its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is its small size, which makes it easier to synthesize and study compared to larger molecules. This compound has also been shown to have low toxicity in vitro, which is important for its potential use as a therapeutic agent. However, one limitation of this compound is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.

Future Directions

For the study of N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide include exploring its potential use in combination therapy, studying its effects in other diseases, and optimizing its synthesis.

Synthesis Methods

The synthesis of N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves a multi-step process that starts with the reaction of 2-methoxyethylamine with 2-(2-aminoethyl)benzimidazole. The resulting intermediate is then reacted with 4,5,6,7-tetrahydrobenzo[d]imidazole-5-carboxylic acid to form this compound. The purity of the synthesized compound can be checked using different analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has been studied for its potential therapeutic applications in different areas such as cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been studied for its ability to protect neurons from oxidative stress and inflammation. Inflammation is a common feature of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Safety and Hazards

properties

IUPAC Name |

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-19-7-5-17(6-8-20-2)14(18)11-3-4-12-13(9-11)16-10-15-12/h10-11H,3-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMKUWROSWXAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)C1CCC2=C(C1)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

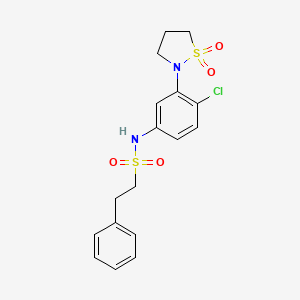

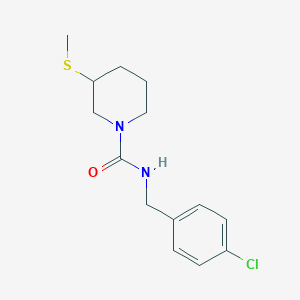

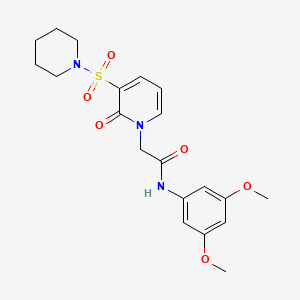

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)

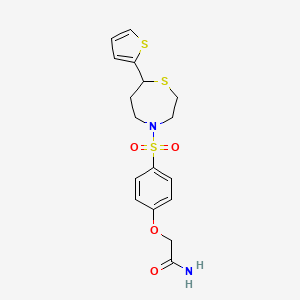

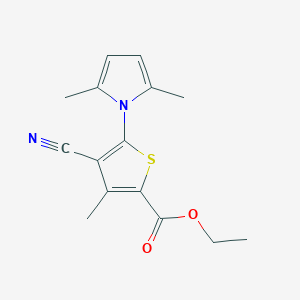

![(1H-benzo[d]imidazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2566340.png)

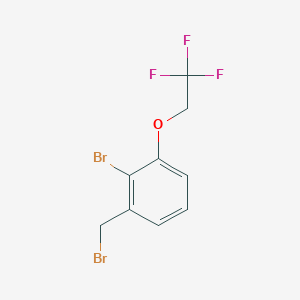

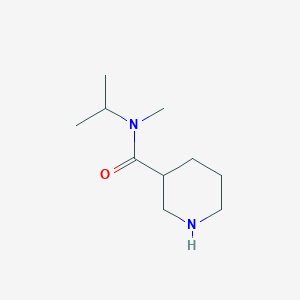

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2566344.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566345.png)